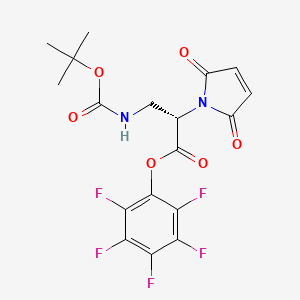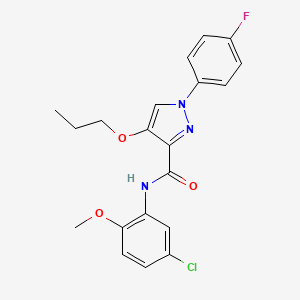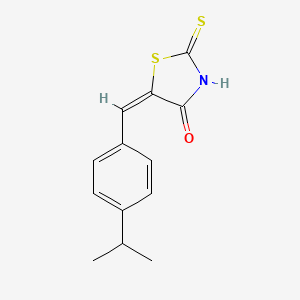
(3R)-3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine, also known as BAY 41-2272, is a chemical compound that belongs to the class of pyridine derivatives. It is a potent activator of soluble guanylate cyclase (sGC), which is an enzyme that plays a crucial role in regulating the levels of cyclic guanosine monophosphate (cGMP) in the body. BAY 41-2272 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, pulmonary hypertension, and cancer.
作用机制
(3R)-3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine 41-2272 acts by activating sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP is an important signaling molecule that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and cardiac function. (3R)-3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine 41-2272 binds to the heme moiety of sGC, which leads to a conformational change in the enzyme and increases its catalytic activity. This results in an increase in cGMP levels, which leads to the downstream physiological effects.
Biochemical and physiological effects:
(3R)-3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine 41-2272 has several biochemical and physiological effects, including the relaxation of smooth muscle, inhibition of platelet aggregation, and improvement of cardiac function. (3R)-3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine 41-2272 induces smooth muscle relaxation by increasing the levels of cGMP, which leads to the activation of protein kinase G (PKG) and the subsequent phosphorylation of myosin light chain kinase (MLCK). This results in the inhibition of MLCK activity, which leads to the relaxation of smooth muscle. (3R)-3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine 41-2272 also inhibits platelet aggregation by increasing the levels of cGMP, which leads to the activation of PKG and the subsequent inhibition of platelet activation. Finally, (3R)-3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine 41-2272 improves cardiac function by increasing the levels of cGMP, which leads to the relaxation of cardiac muscle and the reduction of myocardial ischemia-reperfusion injury.
实验室实验的优点和局限性
(3R)-3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine 41-2272 has several advantages for lab experiments, including its high potency, selectivity, and stability. (3R)-3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine 41-2272 has been extensively studied in vitro and in vivo, and its effects have been well-characterized. However, one of the limitations of (3R)-3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine 41-2272 is its high cost, which may limit its use in some experiments. In addition, (3R)-3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine 41-2272 has a relatively short half-life, which may require frequent dosing in some experiments.
未来方向
There are several future directions for research on (3R)-3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine 41-2272. One area of research is the development of more potent and selective sGC activators that can be used in the treatment of various diseases. Another area of research is the investigation of the potential use of (3R)-3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine 41-2272 in combination with other drugs for the treatment of cancer and other diseases. Finally, the mechanism of action of (3R)-3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine 41-2272 and its downstream effects on various physiological processes require further investigation.
合成方法
The synthesis of (3R)-3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine 41-2272 involves a multistep process that begins with the reaction of 5-fluoropyridine-3-carboxylic acid with ethyl chloroacetate to yield ethyl 5-fluoropyridine-3-carboxylate. This intermediate is then reacted with morpholine and sodium hydride to obtain (3R)-3-ethyl-4-(5-fluoropyridine-3-carbonyl)morpholine. The final step involves the sulfonation of the pyridine ring with sulfur trioxide and sulfuric acid to produce (3R)-3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine 41-2272.
科学研究应用
(3R)-3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine 41-2272 has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is cardiovascular diseases, where (3R)-3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine 41-2272 has been shown to improve cardiac function and reduce myocardial ischemia-reperfusion injury. In addition, (3R)-3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine 41-2272 has been investigated for its potential use in the treatment of pulmonary hypertension, where it has been shown to improve pulmonary hemodynamics and reduce pulmonary vascular resistance. (3R)-3-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine 41-2272 has also been studied for its potential anti-cancer properties, where it has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
属性
IUPAC Name |
(3R)-3-ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O5S/c1-2-10-8-19-4-3-15(10)12(16)9-5-11(7-14-6-9)20-21(13,17)18/h5-7,10H,2-4,8H2,1H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABVWWAJCGAPQR-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COCCN1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1COCCN1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-hydroxychroman-4-yl)methyl)urea](/img/structure/B2522879.png)

![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2522881.png)
![1-[3-(2-Methoxyphenyl)propyl]piperazine](/img/structure/B2522883.png)
![N-(4-butylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2522884.png)
![N-(2-Ethoxyphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2522885.png)
![8-fluoro-5-(4-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2522886.png)

![1-(3,5-dimethylphenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2522888.png)
![5-Chloro-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2522889.png)



![3-[4-(Trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2522901.png)